5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone
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Overview
Description
5-(4-Benzylpiperazino)-6-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a benzylpiperazine moiety attached to a pyridazinone core, which imparts unique chemical and biological properties
Mechanism of Action
Target of Action
Similar compounds with a benzylpiperazino structure have been reported to interact with various receptors and enzymes .
Mode of Action
It is known that benzylpiperazine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, often resulting in downstream effects such as antimicrobial activity .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Action Environment
The action, efficacy, and stability of 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone typically involves the reaction of 4-benzylpiperazine with 6-phenyl-3(2H)-pyridazinone under specific conditions. One common method involves the use of a reductive amination reaction, where 4-benzylpiperazine is reacted with an aldehyde or ketone derivative of 6-phenyl-3(2H)-pyridazinone in the presence of a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzylpiperazino)-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol
Uniqueness
5-(4-Benzylpiperazino)-6-phenyl-3(2H)-pyridazinone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylpiperazine moiety with a pyridazinone core makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-phenyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-20-15-19(21(23-22-20)18-9-5-2-6-10-18)25-13-11-24(12-14-25)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKYFGVFBRJRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=O)NN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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